

# Comparative NMR Analysis: But-1-yn-1-yltrimethylsilane and Related Alkynes

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## Compound of Interest

Compound Name: *But-1-yn-1-yltrimethylsilane*

Cat. No.: *B1265609*

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A detailed guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR characterization of **But-1-yn-1-yltrimethylsilane**, with a comparative analysis against trimethylsilylacetylene and 1-butyne. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral features of these compounds, supported by experimental data and protocols.

The introduction of a trimethylsilyl (TMS) group to a terminal alkyne significantly influences its electronic environment, leading to characteristic shifts in Nuclear Magnetic Resonance (NMR) spectra. This guide provides a detailed comparison of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **But-1-yn-1-yltrimethylsilane** with its parent alkyne, 1-butyne, and the simpler analog, trimethylsilylacetylene. Understanding these spectral differences is crucial for the unambiguous identification and characterization of silylated alkynes in various research and development applications.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Comparison

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts ( $\delta$ ) for **But-1-yn-1-yltrimethylsilane**, trimethylsilylacetylene, and 1-butyne. The data highlights the shielding and deshielding effects of the trimethylsilyl group and the alkyl chain on the respective nuclei.

Compound	Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
But-1-yn-1-yltrimethylsilane					
-Si(CH <sub>3</sub> ) <sub>3</sub>	0.15	singlet	-	CDCl <sub>3</sub>	
-CH <sub>2</sub> -	2.24	quartet	7.6	CDCl <sub>3</sub>	
-CH <sub>3</sub>	1.15	triplet	7.6	CDCl <sub>3</sub>	
Trimethylsilyl acetylene					
-Si(CH <sub>3</sub> ) <sub>3</sub>	0.06	singlet	-	CDCl <sub>3</sub>	
$\equiv$ C-H	2.38	singlet	-	CDCl <sub>3</sub>	
1-Butyne					
$\equiv$ C-H	1.95	triplet	2.7	CDCl <sub>3</sub>	
-CH <sub>2</sub> -	2.15	quartet	7.4	CDCl <sub>3</sub>	
-CH <sub>3</sub>	1.09	triplet	7.4	CDCl <sub>3</sub>	

Table 1: <sup>1</sup>H NMR Spectral Data Comparison.

Compound	Nucleus	Chemical Shift ( $\delta$ , ppm)	Solvent
But-1-yn-1-yltrimethylsilane			
-Si(CH <sub>3</sub> ) <sub>3</sub>	-0.1	CDCl <sub>3</sub>	
-C $\equiv$	108.9	CDCl <sub>3</sub>	
$\equiv$ C-Si	90.8	CDCl <sub>3</sub>	
-CH <sub>2</sub> -	20.7	CDCl <sub>3</sub>	
-CH <sub>3</sub>	14.5	CDCl <sub>3</sub>	
Trimethylsilylacetylene			
-Si(CH <sub>3</sub> ) <sub>3</sub>	-0.10	CDCl <sub>3</sub>	
-C $\equiv$	103.9	CDCl <sub>3</sub>	
$\equiv$ C-Si	95.6	CDCl <sub>3</sub>	
1-Butyne			
$\equiv$ C-H	68.5	CDCl <sub>3</sub>	
-C $\equiv$	84.4	CDCl <sub>3</sub>	
-CH <sub>2</sub> -	20.4	CDCl <sub>3</sub>	
-CH <sub>3</sub>	13.5	CDCl <sub>3</sub>	

Table 2: <sup>13</sup>C NMR Spectral Data Comparison.

## Spectral Interpretation and Key Observations

The presence of the electron-donating trimethylsilyl group results in a significant upfield shift (shielding) of the acetylenic carbons compared to the non-silylated alkyne, 1-butyne. In the <sup>13</sup>C NMR spectrum of **But-1-yn-1-yltrimethylsilane**, the sp-hybridized carbons appear at approximately 108.9 and 90.8 ppm, whereas in 1-butyne, they resonate further downfield at 84.4 and 68.5 ppm.

In the  $^1\text{H}$  NMR spectrum, the protons of the trimethylsilyl group typically appear as a sharp singlet at a high field, around 0.15 ppm for **But-1-yn-1-yltrimethylsilane** and 0.06 ppm for trimethylsilylacetylene, a region that is usually free from other proton signals. The protons on the ethyl group of **But-1-yn-1-yltrimethylsilane** exhibit a quartet and a triplet, similar to 1-butyne, but with slight downfield shifts due to the influence of the silyl group.

## Experimental Protocols

**Sample Preparation:** Due to the volatile and potentially moisture-sensitive nature of these compounds, samples for NMR analysis should be prepared under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. A concentration of 5-25 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).<sup>[1]</sup>

**NMR Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).<sup>[2][3]</sup> For  $^1\text{H}$  NMR, standard pulse sequences are used. For  $^{13}\text{C}$  NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

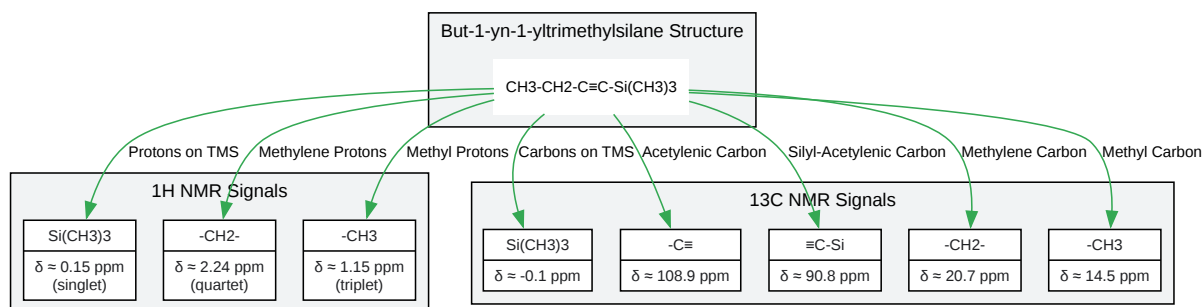
## Logical Workflow for NMR Characterization

The following diagram illustrates the typical workflow for the NMR characterization of an alkynylsilane.

NMR Characterization Workflow

## Signaling Pathway and Structural Relationships

The following diagram illustrates the key structural features and their corresponding signals in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **But-1-yn-1-yltrimethylsilane**.



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